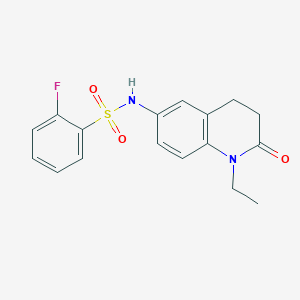

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide

描述

属性

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-2-20-15-9-8-13(11-12(15)7-10-17(20)21)19-24(22,23)16-6-4-3-5-14(16)18/h3-6,8-9,11,19H,2,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRCHEBUTLVCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline coreThe final step involves the sulfonation of the benzene ring with a fluorine substituent at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions may produce halogenated or nitrated derivatives.

科学研究应用

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide with structurally related compounds from the evidence, focusing on substituent effects, synthesis, and physicochemical properties.

Key Findings:

Sulfonamide introduction at the 6-position (target compound) versus carboximidamide (Compounds 35, 27) may require distinct coupling reagents (e.g., sulfonyl chlorides vs. amidines), affecting reaction efficiency .

Chiral separations (as in Compound 35) highlight the importance of stereochemistry in tetrahydroquinolinone derivatives; the target compound’s lack of reported chirality suggests a simpler purification workflow .

Biological Implications :

- While biological data for the target compound are absent, sulfonamide-containing analogs are prevalent in antimicrobial and kinase inhibitor therapies. The 2-fluorobenzenesulfonamide moiety may mimic ATP-binding motifs in kinases or disrupt bacterial folate synthesis .

Limitations:

- Direct comparisons of biological activity or pharmacokinetics are hindered by the absence of target compound data.

- Synthesis yields for the target compound remain speculative, though simpler substituents (ethyl vs. branched amines) may favor higher efficiency than Compounds 24 or 27 .

生物活性

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, synthesis, mechanism of action, and relevant case studies.

Structural Overview

The compound features a tetrahydroquinoline moiety fused with a sulfonamide group and a fluorobenzene ring. The presence of these functional groups suggests diverse interactions with biological targets, contributing to its pharmacological potential.

Biological Activity

Antiviral Properties : Preliminary studies indicate that derivatives of tetrahydroquinoline compounds exhibit antiviral activity against various viruses, including influenza A and Coxsackievirus B3. These findings suggest that this compound may also possess similar antiviral properties due to its structural analogies with other effective antiviral agents.

Anti-inflammatory Effects : The compound's sulfonamide group may contribute to anti-inflammatory activity. Compounds with similar structures have been reported to inhibit inflammatory pathways, potentially through the modulation of cytokine release or inhibition of pro-inflammatory enzymes such as COX and LOX .

Anticancer Activity : Research on related tetrahydroquinoline compounds has shown promising anticancer activity against various human cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly . The specific mechanism for this compound remains to be elucidated but may involve similar pathways.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways may lead to altered biochemical responses in target cells.

- Receptor Modulation : The compound might bind to receptors associated with inflammation and pain modulation.

- Cytotoxicity Induction : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against lung cancer cell lines (IC50 values < 0.05 µM) for structurally similar compounds. |

| Reported anti-inflammatory effects through inhibition of COX enzymes in vitro. | |

| Showed antiviral effects against influenza A virus in vitro with promising therapeutic implications. |

常见问题

Basic: What are the critical parameters for synthesizing this compound with high yield and purity?

Methodological Answer:

The synthesis involves a multi-step approach:

- Step 1: Formation of the tetrahydroquinoline core via the Povarov reaction, using anhydrous conditions and Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance cyclization efficiency .

- Step 2: Sulfonamide coupling via nucleophilic substitution. React the tetrahydroquinoline intermediate with 2-fluorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Optimization:

- Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Yield Enhancement: Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and monitor reaction progress via TLC .

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₉H₂₀FN₂O₃S) .

- X-ray Crystallography: Resolve 3D structure using SHELX software for refinement; analyze hydrogen bonding between sulfonamide NH and carbonyl groups .

Advanced: How to design enzyme inhibition assays to evaluate its mechanism of action?

Methodological Answer:

- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, dihydropteroate synthase) based on structural analogs .

- Assay Design:

- IC₅₀ Determination: Use fluorescence-based kinetic assays with varying compound concentrations (0.1–100 µM). Include controls (e.g., acetazolamide for carbonic anhydrase) .

- Binding Affinity: Perform surface plasmon resonance (SPR) to measure real-time interactions between the compound and immobilized enzyme .

- Data Interpretation: Compare dose-response curves and calculate inhibition constants (Kᵢ) using nonlinear regression models (e.g., GraphPad Prism) .

Advanced: How to address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Methodological Answer:

- Hypothesis Testing:

- Experimental Replication:

- Standardize Conditions: Control variables like serum concentration (e.g., 10% FBS) and passage number to minimize variability .

- Orthogonal Assays: Validate anti-inflammatory activity via COX-2 ELISA and anticancer effects via clonogenic survival assays .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

- Solubility Testing:

- pH-Dependent Solubility: Measure in buffers (pH 1.2, 4.5, 6.8, 7.4) using HPLC-UV. Low solubility (<10 µg/mL at pH 7.4) may necessitate formulation with cyclodextrins .

- Stability Studies:

Advanced: How to optimize bioavailability for in vivo studies?

Methodological Answer:

- Formulation Strategies:

- Pharmacokinetic Profiling:

Advanced: How can crystallography data elucidate molecular interactions with biological targets?

Methodological Answer:

- Co-crystallization: Soak the compound into enzyme crystals (e.g., carbonic anhydrase II) and collect diffraction data (1.5–2.0 Å resolution) .

- Structure Refinement: Use SHELXL for model building; analyze hydrogen bonds (e.g., sulfonamide O to Thr199) and hydrophobic contacts (fluorobenzene to Phe131) .

- MD Simulations: Validate static crystal data with 100-ns molecular dynamics simulations to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。